3-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid
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Overview
Description
3-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid is a complex organic compound often used in peptide synthesis. This compound is characterized by its protective groups, which are essential in the synthesis of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid typically involves multiple steps. One common method starts with the corresponding protected amino acid and sodium azide (NaN3). The mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method can be employed . These methods result in the formation of stable crystalline solids that are useful as coupling agents in peptide synthesis.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated peptide synthesizers. These machines can handle the complex multi-step synthesis required, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to remove protective groups.
Substitution: Substitution reactions are common, especially in peptide synthesis where different amino acids are introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can lead to the removal of protective groups, revealing the underlying amino acid structure.
Scientific Research Applications
3-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein structure and function.
Medicine: Utilized in the development of peptide-based drugs.
Industry: Applied in the production of various biochemical products.
Mechanism of Action
The mechanism of action of this compound involves its role as a protective group in peptide synthesis. The protective groups prevent unwanted reactions during the synthesis process, ensuring that the desired peptide bonds are formed correctly. The molecular targets and pathways involved include the specific amino acids and peptide chains being synthesized.
Comparison with Similar Compounds
Similar Compounds
- (2R)-3-{(tert-butoxy)carbonylamino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tert-butoxy)propanoic acid
Uniqueness
What sets 3-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid apart is its specific structure, which provides unique protective properties during peptide synthesis. This ensures high efficiency and accuracy in the formation of peptide bonds, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C26H30N2O6 |
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Molecular Weight |
466.5 g/mol |
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C26H30N2O6/c1-25(2,3)34-23(31)27-15-26(22(29)30)12-13-28(16-26)24(32)33-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21H,12-16H2,1-3H3,(H,27,31)(H,29,30) |
InChI Key |
KDQJDWPWSOHWLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origin of Product |
United States |
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